molecular formula C10H16O B140250 2,4-Decadienal CAS No. 25152-84-5

2,4-Decadienal

Cat. No. B140250
CAS RN: 25152-84-5
M. Wt: 152.23 g/mol
InChI Key: JZQKTMZYLHNFPL-BLHCBFLLSA-N
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Description

2,4-Decadienal, also known as (2E,4E)-deca-2,4-dienal, is a polyunsaturated fatty aldehyde . It is a product of lipid peroxidation in cell membranes and a component of cooking oil fumes . It has a role as a nematicide and an apoptosis inducer . It is a natural product found in Streptomyces, Citrus reticulata, and other organisms . It is also a metabolite found in or produced by Saccharomyces cerevisiae .


Synthesis Analysis

2,4-Decadienal is a major product of linoleic acid-rich oils . It is formed from the degradation of linoleic acid and can be detected from the volatile compounds of different oils and meat flavors . It is also formed as a by-product when lipids in edible oils undergo peroxidation on heating .


Molecular Structure Analysis

The molecular formula of 2,4-Decadienal is C10H16O . It has undergone formal dehydrogenation to introduce trans-double bonds at the 2-3 and 4-5 positions . The IUPAC name is (2 E ,4 E )-deca-2,4-dienal . The InChI is InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ .


Chemical Reactions Analysis

2,4-Decadienal has unique reactivity that may be potentially toxic to the human body . It is a product of lipid peroxidation in cell membranes . It is also formed as a by-product when lipids in edible oils undergo peroxidation on heating .


Physical And Chemical Properties Analysis

2,4-Decadienal has a molecular weight of 152.23 g/mol . It has a role as a nematicide and an apoptosis inducer .

Scientific Research Applications

Quality Control in Edible Oils

2,4-Decadienal has been identified as a potential alternative oxidation indicator for oils rich in linoleic acid. Its unique reactivity makes it significant for the quality control of edible oil in the food industry .

Impact on Protein Conformation and Aroma

During the lipid oxidation process in fish like grouper, 2,4-Decadienal is one of the main products. Research has explored its impact on protein conformation and the overall development of aroma .

Gastric Emptying Rate and Food Intake

In animal studies, consumption of 2,4-Decadienal has been shown to delay gastric emptying rate. Further research is examining whether heated oil containing 2,4-Decadienal affects gastric emptying rate and food intake in humans .

Water Treatment

Methods such as aluminum sulphate coagulation combined with gravity sedimentation or dissolved air flotation have been demonstrated to effectively remove 2,4-Decadienal and other odors from natural waters .

Mechanism of Action

Target of Action

2,4-Decadienal primarily targets myofibrillar proteins (MP) in grouper . Myofibrillar proteins make up about 55–65% of the total protein and play a crucial role in the structural and functional characteristics of muscles .

Mode of Action

2,4-Decadienal interacts with myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

The interaction of 2,4-Decadienal with myofibrillar proteins affects several metabolic pathways. The production of key volatile compounds (VOCs), which are associated with the overall flavor of myofibrillar proteins, might arise from the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine, and potentially being products of arginine biosynthesis .

Pharmacokinetics

Its molecular weight is 1522334 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 2,4-Decadienal results in the alteration of the conformation of myofibrillar proteins and induces oxidative degradation . This leads to changes in the overall aroma development of the proteins .

Action Environment

The action of 2,4-Decadienal can be influenced by environmental factors. For instance, despite refrigeration, quality deterioration caused by changes in protein and lipid in grouper is unavoidable . Therefore, the storage environment plays a crucial role in the action of 2,4-Decadienal.

Safety and Hazards

2,4-Decadienal is a toxic aldehyde produced by the oxidation of linoleic acid-rich oils, which is closely related to human health . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2E,4E)-deca-2,4-dienal
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InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+
Source PubChem
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InChI Key

JZQKTMZYLHNFPL-BLHCBFLLSA-N
Source PubChem
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Canonical SMILES

CCCCCC=CC=CC=O
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Isomeric SMILES

CCCCC/C=C/C=C/C=O
Source PubChem
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID6024911
Record name (E,E)-2,4-Decadienal
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Molecular Weight

152.23 g/mol
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Physical Description

Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat
Record name 2,4-Decadienal
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Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name 2-trans,4-trans-Decadienal
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Density

0.866-0.876
Record name 2-trans,4-trans-Decadienal
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Product Name

2,4-Decadienal

CAS RN

25152-84-5, 2363-88-4, 30551-18-9
Record name (E,E)-2,4-Decadienal
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Record name 2-trans-4-trans-Decadienal
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Record name (2E,4E)-Deca-2,4-dienal
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Record name 2,4-Decadienal, (2E,4E)-
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Record name trans,trans-2,4-decadien-1-al
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Record name 2,4-DECADIENAL, (2E,4E)-
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Synthesis routes and methods

Procedure details

In accordance with the invention, soybean seed are provided containing lipoxygenases 1, 2 and 3 and greater than about 10% linoleic acid as a percentage to total fatty acids that produces less than 20 μg of total 2,4 decadienal plus hexanal plus hexanol per gram of ground seeds following oxidation under mild aqueous conditions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,4-decadienal formed?

A1: 2,4-Decadienal is primarily formed through the oxidation of linoleic acid, a polyunsaturated fatty acid abundant in various vegetable oils. [, , , ] This process occurs during heating, storage, and processing of oils and lipid-rich foods. [, , , , ]

Q2: In what types of food products is 2,4-decadienal commonly found?

A2: 2,4-Decadienal is commonly found in various fried foods, especially those cooked in oils high in linoleic acid, such as sunflower oil. [, , ] It is also detected in meat products, [, ] dairy products containing lecithin, [] and even surimi. []

Q3: What is the chemical structure of 2,4-decadienal?

A3: 2,4-Decadienal is an unsaturated aldehyde with two double bonds in its carbon chain. The most common isomer found in food is the trans,trans-2,4-decadienal.

Q4: How reactive is 2,4-decadienal, and what are the implications of its reactivity?

A6: 2,4-decadienal is highly reactive due to the presence of two conjugated double bonds in its structure. This reactivity allows it to participate in various chemical reactions, including reactions with amino acids, leading to the formation of aroma compounds and potentially undesirable products. [, , , ]

Q5: Does 2,4-decadienal have any known biological activity?

A7: Yes, research suggests that 2,4-decadienal can interact with biological systems and potentially impact human health. For instance, it can promote LDL (low-density lipoprotein) oxidation, a process implicated in atherosclerosis. [, ] Studies also show that 2,4-decadienal can covalently modify cytochrome c, a protein crucial for cellular respiration, potentially contributing to mitochondrial dysfunction. []

Q6: What are the potential toxicological concerns associated with 2,4-decadienal?

A8: Studies have shown that 2,4-decadienal exhibits cytotoxicity and can induce various adverse effects in experimental models. For example, it can cause forestomach lesions and olfactory epithelium damage in rodents. [] Further research is necessary to fully elucidate the potential long-term effects of 2,4-decadienal exposure in humans. [, ]

Q7: How is 2,4-decadienal analyzed in food and biological samples?

A9: Several analytical techniques are employed to detect and quantify 2,4-decadienal, with gas chromatography-mass spectrometry (GC-MS) being widely used. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) coupled with GC-MS. [, , , ]

Q8: Can the formation of 2,4-decadienal be used as an indicator of oil quality?

A10: Yes, 2,4-decadienal is considered a potential marker of lipid oxidation and oil quality deterioration. [, ] Its presence and concentration in oils and fried foods can indicate the extent of oxidation and potential flavor degradation. []

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